Clerodenoside A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

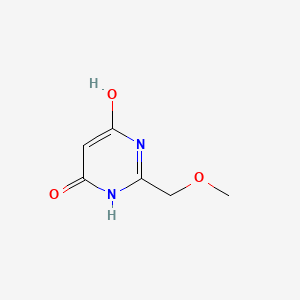

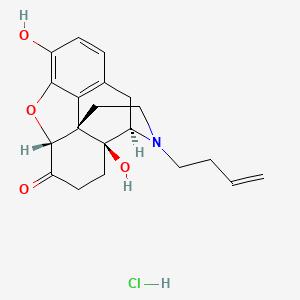

Clerodenoside A is a phenolic glycoside that can be extracted from the stem of Clerodendrum inerme . It is also known as Diacetylmartynoside . The molecular formula of Clerodenoside A is C35H44O17 and it has a molecular weight of 736.71 .

Physical And Chemical Properties Analysis

Clerodenoside A has a molecular weight of 736.71 and a molecular formula of C35H44O17 . Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Clerodenoside A, like many other compounds in the Clerodendrum genus, has been studied for its antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Pharmaceutical Potential

The Clerodendrum genus, which includes Clerodenoside A, has been noted for its pharmaceutical potential . This means that it could potentially be used in the development of new drugs or treatments, although more research is needed to fully understand its effects and potential uses.

Traditional Medicine

Clerodendrum, the plant genus from which Clerodenoside A is derived, has been used in traditional medicine for the treatment of various diseases . This includes the treatment of rheumatism, asthma, inflammatory diseases, coughs, skin diseases, vermifuge, febrifuge, malaria, etc .

Source of Phenolic Glycosides

Clerodenoside A is a phenolic glycoside . Phenolic glycosides are a type of chemical compound that have been studied for their potential health benefits, including antioxidant and anti-inflammatory effects.

Potential Ingredient for Phyto-medicine

Clerodenoside A, being a plant-derived compound, could potentially be used as an ingredient in phyto-medicine . Phyto-medicine refers to medicine made from plants and is a field that has seen significant growth in recent years.

Chemical Research

Clerodenoside A, due to its unique chemical structure, can be used in chemical research . Studying such compounds can lead to the discovery of new chemical reactions, synthesis methods, and more.

Eigenschaften

IUPAC Name |

[4-(3,4-diacetyloxy-5-hydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H44O17/c1-17-28(42)31(48-18(2)37)33(49-19(3)38)35(47-17)52-32-29(43)34(46-13-12-21-7-10-24(44-4)23(40)14-21)50-26(16-36)30(32)51-27(41)11-8-20-6-9-22(39)25(15-20)45-5/h6-11,14-15,17,26,28-36,39-40,42-43H,12-13,16H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKQAKDVHZLFUIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)OC(=O)C)OC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H44O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

736.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clerodeside A | |

Q & A

Q1: What is the chemical structure of Clerodenoside A and where has it been found in nature?

A1: Clerodenoside A is a phenylpropanoid glycoside. Its structure consists of a [β-(3′‐hydroxy‐4′‐methoxyphenyl)‐ethyl]‐2″,3″‐di‐O‐acetyl‐3‐O‐α‐L-rhamnopyranosyl)‐(4‐O‐feruloyl) unit attached to a β‐D-glucopyranoside core []. It has been isolated from various plant species, including Clerodendrum japonicum [], Clerodendrum lindleyi [], Clerodendrum inerme [], and Clerodendrum bungei [].

Q2: What are the known biological activities of Clerodenoside A?

A2: While the provided research articles focus mainly on the isolation and structural characterization of Clerodenoside A, one study investigated the free radical scavenging activities of various compounds isolated from Clerodendrum lindleyi, including Clerodenoside A []. This study found that Clerodenoside A exhibited moderate free radical scavenging activity compared to other isolated phenylethanoid glycosides [].

Q3: Are there any known analytical methods for detecting and quantifying Clerodenoside A?

A3: The research articles primarily utilize a combination of chromatographic techniques for the isolation and purification of Clerodenoside A. These techniques include silica gel column chromatography, reversed-phase silica gel column chromatography, medium pressure column chromatography, Sephadex LH-20 column chromatography, MCI gel column chromatography, ODS column chromatography, preparative thin-layer chromatography, and semi-preparative high-performance liquid chromatography [, , , ]. Structural elucidation is achieved through spectroscopic analyses, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) [, , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Aminothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B600035.png)

![Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide](/img/structure/B600040.png)